molecular formula C18H24N2O3S2 B256541 Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No. B256541
M. Wt: 380.5 g/mol
InChI Key: RQTDWUPKKXLQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate, also known as ECDMOSA, is a novel compound with potential applications in scientific research. It is a thienopyrimidinone derivative that has been synthesized through a multistep process involving the reaction of various reagents.

Mechanism of Action

The mechanism of action of Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its ability to inhibit the activity of certain enzymes, particularly cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, respectively, which are important mediators of inflammation. By inhibiting the activity of these enzymes, Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can reduce the production of these inflammatory mediators and thereby alleviate inflammation.
Biochemical and Physiological Effects:
Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been shown to exhibit potent anti-inflammatory activity in vitro and in vivo. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Additionally, Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate in lab experiments is its potent inhibitory activity against COX-2 and 5-LOX, which makes it a useful tool for studying the role of these enzymes in inflammation. Additionally, its favorable pharmacokinetic profile and good tolerability make it a suitable candidate for in vivo studies. However, one limitation of using Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research and development of Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate. One potential direction is to further explore its anti-inflammatory activity in vivo, particularly in animal models of inflammatory diseases. Another direction is to investigate its potential as a lead compound for the development of novel anti-inflammatory drugs. Additionally, the synthesis method of Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate could be optimized to improve its yield and scalability. Finally, the structure-activity relationship of Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate could be further elucidated to identify more potent and selective analogs.

Synthesis Methods

The synthesis of Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves a multistep process that starts with the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ethyl mercaptan to yield the ethyl ester of the thienopyrimidinone derivative. The final step involves the reaction of this ester with cyclohexylamine in the presence of a base to form Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate.

Scientific Research Applications

Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes that are involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. This suggests that Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate could be used as a lead compound for the development of novel anti-inflammatory drugs.

properties

Product Name

Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Molecular Formula

C18H24N2O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 2-(3-cyclohexyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C18H24N2O3S2/c1-4-23-14(21)10-24-18-19-16-15(11(2)12(3)25-16)17(22)20(18)13-8-6-5-7-9-13/h13H,4-10H2,1-3H3

InChI Key

RQTDWUPKKXLQAN-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C3CCCCC3

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C3CCCCC3

Origin of Product

United States

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